molecular formula C22H29ClO2Si B13796828 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde CAS No. 887407-78-5

3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde

Cat. No.: B13796828
CAS No.: 887407-78-5
M. Wt: 389.0 g/mol
InChI Key: IVQUAIZTYWJLKK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde is a benzaldehyde derivative featuring a 3-chlorophenyl group at position 3 and a triisopropyl silyl (TIPS) ether group at position 4. The TIPS group is a sterically bulky protecting group commonly used in organic synthesis to shield hydroxyl functionalities from undesired reactions . The 3-chlorophenyl substituent introduces electronic effects (e.g., electron-withdrawing) that influence reactivity and stability, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No.

887407-78-5

Molecular Formula

C22H29ClO2Si

Molecular Weight

389.0 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-tri(propan-2-yl)silyloxybenzaldehyde

InChI

InChI=1S/C22H29ClO2Si/c1-15(2)26(16(3)4,17(5)6)25-22-11-10-18(14-24)12-21(22)19-8-7-9-20(23)13-19/h7-17H,1-6H3

InChI Key

IVQUAIZTYWJLKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)C=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and triisopropylsilyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the silyloxy group.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzoic acid.

    Reduction: 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde depends on the specific application. In general, the compound can interact with various molecular targets through its aldehyde and silyloxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-Chlorobenzaldehyde (CAS 587-04-2): Simplest analog with a single 3-chloro substituent .

4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2 in ): Features benzyloxy and phenethoxy groups, highlighting alternative protective strategies .

4-Hydroxy-3,5-dimethoxybenzaldehyde (CAS 134-96-3): Demonstrates the impact of methoxy and hydroxyl groups on solubility and reactivity .

3-Methylbenzaldehyde (CAS 620-23-5): Illustrates electronic effects of methyl vs. chloro substituents .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight* Key Properties/Applications Synthesis Yield (If Available)
3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde N/A 3-ClPh, 4-TIPS-O ~374.5 g/mol† Steric protection, intermediate in synthesis N/A
3-Chlorobenzaldehyde 587-04-2 3-Cl 140.57 g/mol High purity (100%), used in fragrances N/A
4-(Benzyloxy)-3-phenethoxybenzaldehyde N/A 4-BnO, 3-phenethoxy ~362.4 g/mol Synthetic intermediate for phenolic ethers 96%
4-Hydroxy-3,5-dimethoxybenzaldehyde 134-96-3 4-OH, 3,5-OMe 182.17 g/mol Antioxidant precursor N/A
3-Methylbenzaldehyde 620-23-5 3-Me 120.15 g/mol Flavoring agent, solvent N/A

*Calculated based on substituents. †Estimated using ChemDraw or similar tools.

Key Research Findings

Steric and Electronic Effects

  • Triisopropyl Silyl (TIPS) vs. Benzyloxy Groups : The TIPS group in the target compound offers superior steric protection compared to benzyloxy groups (as in ’s C2), reducing susceptibility to nucleophilic attack or oxidation .
  • Chloro vs. Methyl Substituents : The 3-chlorophenyl group in the target compound enhances electrophilic aromatic substitution reactivity compared to 3-methylbenzaldehyde due to its electron-withdrawing nature .

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